![molecular formula C21H15FN2OS B4956814 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between Bcl-2 and Bak/Bax, which are important regulators of apoptosis.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide binds to the BH3-binding groove of Bcl-2, preventing the interaction between Bcl-2 and Bak/Bax. This disrupts the anti-apoptotic function of Bcl-2, leading to the activation of the mitochondrial apoptotic pathway. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It induces apoptosis in cancer cells, including those that are resistant to conventional chemotherapy. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is its high potency and selectivity for Bcl-2. This makes it a valuable tool for studying the role of Bcl-2 family proteins in apoptosis. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide in scientific research. One area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. Another area of focus is the identification of new targets for cancer therapy based on the molecular mechanisms of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. Finally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide could be used in combination with other anti-cancer agents to improve their efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves several steps, including the preparation of the benzothiazole and 2-fluorobenzamide intermediates, followed by coupling with the EG6 linker. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively used in scientific research to study the role of Bcl-2 family proteins in apoptosis. It has been shown to induce apoptosis in cancer cells by disrupting the interaction between Bcl-2 and Bak/Bax, leading to the activation of the mitochondrial apoptotic pathway. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been used to investigate the molecular mechanisms of drug resistance in cancer cells and to identify new targets for cancer therapy.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-13-14(21-24-18-10-4-5-12-19(18)26-21)8-6-11-17(13)23-20(25)15-7-2-3-9-16(15)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIVDMVJXPVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.